![molecular formula C13H17NO4 B558675 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid CAS No. 81196-09-0](/img/structure/B558675.png)
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
Overview
Description
“2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid” is a compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . The compound is typically stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminophenylacetic acid with di-tert-butyldicarbonate (BOC-anhydride) in a mixture of dioxane and water, in the presence of sodium carbonate . The reaction is stirred at room temperature for 4 hours, after which the dioxane is removed in vacuo and the aqueous layer is acidified to pH 4 with dilute KHSO4 . The product is then extracted with ethyl acetate and purified to yield the compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) . This indicates that the compound contains 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . . The compound is soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially soluble in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Scientific Research Applications
Pharmaceutical Applications Inhibitor of Peptide Transporter
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, also known as BOC-(4-AMINOPHENYL)ACETIC ACID, has been identified as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. This application is significant in the pharmaceutical industry as PepT1 plays a crucial role in the absorption of dietary peptides and various drugs in the intestine .
Chemical Synthesis Precursor Control
This compound has been mentioned in the context of precursor chemicals for fentanyl manufacture. Due to its potential use in illicit drug synthesis, certain derivatives of this compound, such as norfentanyl, 4-AP, and 1-boc-4-AP, have been placed under international control to regulate their distribution and use .
Ionic Liquids Recycling in Model Reactions
The tert-butyloxycarbonyl-protected amino acid ionic liquids, which include derivatives of BOC-(4-AMINOPHENYL)ACETIC ACID, have been shown to be recyclable in model reactions. This property is valuable for sustainable chemistry practices, where minimizing waste and reusing materials is crucial .
Photoswitch Process Light-induced Reactions
In a study involving photoswitch processes, derivatives of BOC-(4-AMINOPHENYL)ACETIC ACID were used to induce reactions under UV light and visible light sources. This application highlights the compound’s role in photochemical reactions that are sensitive to light exposure .
Organic Synthesis Protecting Group
The BOC group is widely used as a protecting group in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This application is essential for protecting functional groups during chemical reactions .
Synthesis Optimization Reaction Conditions
Research has been conducted to optimize the reaction conditions for synthesizing derivatives of BOC-(4-AMINOPHENYL)ACETIC ACID. Factors such as solvent choice, Lewis acid presence, and temperature adjustments are considered to obtain the highest yield .
Safety and Hazards
The compound is classified as a potential hazard under GHS07 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
It’s known that boc-protected amino acids are often used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in these biochemical pathways.
Mode of Action
The BOC group in the compound serves as a protecting group for the amino function . It’s stable towards most nucleophiles and bases , allowing the compound to interact with its targets without unwanted side reactions . The BOC group can be cleaved by mild acidolysis , enabling the release of the active amino function at the appropriate stage in a synthetic process .
Biochemical Pathways
The compound is likely involved in peptide synthesis pathways . BOC-protected amino acids, such as this compound, are used as starting materials in dipeptide synthesis . The exact biochemical pathways and their downstream effects would depend on the specific targets and the context of the synthesis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and the context of the synthesis. In general, the use of BOC-protected amino acids in peptide synthesis can lead to the formation of peptides with desired properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive groups can influence the compound’s action, efficacy, and stability . For instance, the BOC group can be cleaved under acidic conditions , and the compound’s reactivity may be affected by the presence of other reactive groups in the reaction mixture .
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKUPPWJMOKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385008 | |
Record name | {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | |
CAS RN |
81196-09-0 | |
Record name | {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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